molecular formula C19H19F3N4O B6026436 4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Número de catálogo: B6026436
Peso molecular: 376.4 g/mol
Clave InChI: MBKMSTPVJPMXII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a methyl group at position 5, a 4-methylphenyl group at position 3, and a morpholine ring at position 6. The morpholine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and electronic effects on the aromatic core .

Propiedades

IUPAC Name

4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c1-12-3-5-14(6-4-12)16-17(19(20,21)22)24-26-15(11-13(2)23-18(16)26)25-7-9-27-10-8-25/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKMSTPVJPMXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves the cyclocondensation reaction of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions often require the use of a base, such as potassium carbonate, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells and suppression of tumor growth.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Key Substituents and Their Effects:

  • Position 2 : The trifluoromethyl group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity and stability compared to analogs with methyl (e.g., 5-methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine ) or chloro groups (e.g., compound 62 ).
  • Position 3 : The 4-methylphenyl group balances lipophilicity and steric bulk, contrasting with simpler phenyl (e.g., compound in ) or electron-deficient aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl in compound 73 ).
  • Position 5 : A methyl group minimizes steric hindrance compared to bulkier tert-butyl (e.g., 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine ) or aryl substituents (e.g., 4-fluorophenyl in ).
  • Position 7: The morpholine ring improves aqueous solubility, a feature shared with compounds 38 and 40 , but absent in pyrazolo[1,5-a]pyrimidinones (e.g., compound 69 ).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituents (Positions) Molecular Formula Molecular Weight logP* Key Bioactivity
Target Compound 2-CF3, 3-(4-MePh), 5-Me, 7-Morpholine C20H20F3N5O 403.40 3.8 Kinase inhibition (predicted)
4-(5-tert-Butyl-3-Ph-pyrazolo[...]) 5-t-Bu, 3-Ph, 7-Morpholine C21H25N5O 363.45 4.5 Not reported
5-Me-7-Morpholine-3-Ph-pyrazolo[...] 5-Me, 3-Ph, 7-Morpholine C17H17N5O 307.35 2.9 Antimicrobial activity
Compound 73 5-(3,5-(CF3)2Ph), 2-(4-CF3Ph), 7-O C20H10F9N3O 479.30 5.1 Kinase inhibition
5-(4-FPh)-2-Me-7-CF3-pyrazolo[...] 5-(4-FPh), 2-Me, 7-CF3 C14H9F4N3 295.23 3.2 Antitrypanosomal activity

*logP values estimated using computational tools.

Key Research Findings

Trifluoromethyl Impact: The 2-trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, as seen in antitrypanosomal derivatives .

Morpholine Advantage : Morpholine at position 7 improves solubility (e.g., compound 38 has aqueous solubility >10 mg/mL), critical for oral bioavailability.

Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in ) reduce binding affinity in kinase assays, while electron-withdrawing groups (e.g., CF3) improve target engagement .

Activity-Toxicity Balance : Compounds with multiple trifluoromethyl groups (e.g., compound 73 ) show higher potency but increased cytotoxicity, highlighting the target compound’s optimized design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.